Cas no 860173-98-4 ((R)-1,4-Benzodioxan-2-Carboxypiperazine)

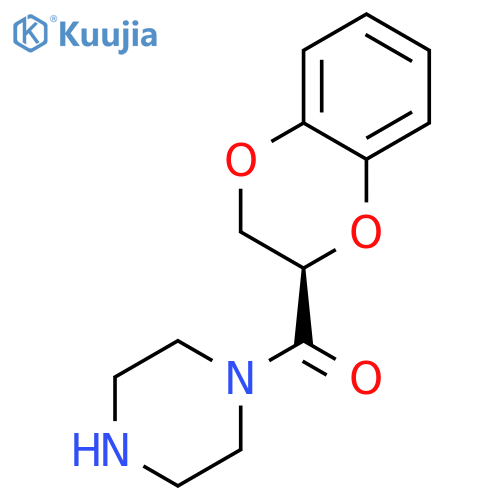

860173-98-4 structure

商品名:(R)-1,4-Benzodioxan-2-Carboxypiperazine

CAS番号:860173-98-4

MF:C13H16N2O3

メガワット:248.277743339539

MDL:MFCD06796578

CID:718124

PubChem ID:689093

(R)-1,4-Benzodioxan-2-Carboxypiperazine 化学的及び物理的性質

名前と識別子

-

- Methanone,[(2R)-2,3-dihydro-1,4-benzodioxin-2-yl]-1-piperazinyl-

- (R)-(2,3-DIHYDRO-BENZO[1,4]DIOXIN-2-YL)-PIPERAZIN-1-YL-METHANONE

- (R)-1,4-BENZODIOXAN-2-CARBOXYPIPERAZINE

- CS-0171461

- DTXSID80351047

- AKOS027327661

- (r)-(2,3-dihydrobenzo[1,4]dioxin-2-yl)-piperazin-1-yl-methanone

- A13362

- (R)-1,4-benzodioxan-2-carboxypiperazine, AldrichCPR

- (r)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone

- 860173-98-4

- [(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]-piperazin-1-ylmethanone

- AS-37386

- MFCD06796578

- 1-[(2R)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL]PIPERAZINE

- (R)-1,4-Benzodioxan-2-Carboxypiperazine

-

- MDL: MFCD06796578

- インチ: InChI=1S/C13H16N2O3/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2/t12-/m1/s1

- InChIKey: FLUPDJNTYCSBJZ-GFCCVEGCSA-N

- ほほえんだ: O=C(N1CCNCC1)[C@H]2COC3=CC=CC=C3O2

計算された属性

- せいみつぶんしりょう: 248.11609238g/mol

- どういたいしつりょう: 248.11609238g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 305

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 50.8Ų

じっけんとくせい

- 色と性状: Yellow to Brown Solid

(R)-1,4-Benzodioxan-2-Carboxypiperazine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319;H335

- 警告文: P261;P305+P351+P338

- ちょぞうじょうけん:2-8 °C

(R)-1,4-Benzodioxan-2-Carboxypiperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A139001653-1g |

(R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone |

860173-98-4 | 97% | 1g |

$305.55 | 2023-08-31 | |

| abcr | AB169028-100 mg |

(R)-1,4-Benzodioxan-2-carboxypiperazine, 97%; . |

860173-98-4 | 97% | 100 mg |

€138.50 | 2023-07-20 | |

| AstaTech | 58432-1/G |

(R)-1,4-BENZODIOXAN-2-CARBOXYPIPERAZINE |

860173-98-4 | 97% | 1g |

$454 | 2023-09-16 | |

| abcr | AB169028-100mg |

(R)-1,4-Benzodioxan-2-carboxypiperazine, 97%; . |

860173-98-4 | 97% | 100mg |

€138.50 | 2024-06-12 | |

| AstaTech | 58432-5/g |

(R)-1,4-BENZODIOXAN-2-CARBOXYPIPERAZINE |

860173-98-4 | 97% | 5g |

$1277 | 2023-09-16 | |

| Ambeed | A480387-1g |

(R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone |

860173-98-4 | 97% | 1g |

$290.0 | 2024-08-02 | |

| 1PlusChem | 1P004M8W-1g |

(R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone |

860173-98-4 | 97% | 1g |

$556.00 | 2024-04-21 | |

| Chemenu | CM526561-1g |

(R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone |

860173-98-4 | 97% | 1g |

$*** | 2023-05-29 | |

| TRC | B131283-10mg |

(R)-1,4-Benzodioxan-2-Carboxypiperazine |

860173-98-4 | 10mg |

$ 50.00 | 2022-06-01 | ||

| TRC | B131283-50mg |

(R)-1,4-Benzodioxan-2-Carboxypiperazine |

860173-98-4 | 50mg |

$ 95.00 | 2022-06-01 |

(R)-1,4-Benzodioxan-2-Carboxypiperazine 関連文献

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

860173-98-4 ((R)-1,4-Benzodioxan-2-Carboxypiperazine) 関連製品

- 617677-53-9(N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:860173-98-4)(R)-1,4-Benzodioxan-2-Carboxypiperazine

清らかである:99%

はかる:1g

価格 ($):261.0